2-(3-Bromophenyl)oxetane
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Overview
Description
2-(3-Bromophenyl)oxetane is a chemical compound characterized by a four-membered oxetane ring attached to a 3-bromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)oxetane typically involves the formation of the oxetane ring through epoxide opening or cyclization reactions. One common method is the reaction of 3-bromophenylacetaldehyde with trimethyloxosulfonium iodide to form the oxetane ring . Another approach involves the use of sodium anion of an NTs-sulfoximine to achieve the cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxide ring-opening reactions using dimethyloxosulfonium methylide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki–Miyaura coupling.
Oxidation and Reduction: The oxetane ring can be opened or modified through oxidation or reduction reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Epoxide Ring Opening: Employs dimethyloxosulfonium methylide and moderate heating.
Major Products:
- Substituted phenyl oxetanes
- Various oxetane derivatives depending on the reagents and conditions used .
Scientific Research Applications
2-(3-Bromophenyl)oxetane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)oxetane involves its ability to act as a hydrogen-bond acceptor and donor due to the strained C−O−C bond angle in the oxetane ring . This property allows it to interact with various molecular targets and pathways, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Oxetanocin A: An antiviral compound with a similar oxetane ring structure.
Thromboxane A2: A compound involved in platelet aggregation with an oxetane ring.
Mitrephorone A: A natural product with neurotrophic activity containing an oxetane ring.
Uniqueness: 2-(3-Bromophenyl)oxetane is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization compared to other oxetane-containing compounds .
Properties
Molecular Formula |
C9H9BrO |
---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
2-(3-bromophenyl)oxetane |
InChI |
InChI=1S/C9H9BrO/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9H,4-5H2 |
InChI Key |
UDLDGMXHWQOQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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